2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)-
Description
The compound 2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)- features a conjugated enamide backbone with a (Z)-stereochemistry, a 4-fluorophenyl substituent at position 3, a methyl group at position 2, and an N-2-propenyl moiety.
Properties
CAS No. |
60548-48-3 |
|---|---|
Molecular Formula |
C14H16FNO |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C14H16FNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10- |
InChI Key |
KLVNOTXOIZUNRN-KHPPLWFESA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)F |
Canonical SMILES |
CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of alpha,beta-dimethyl-4-fluorocinnamic acid.
Amidation Reaction: The cinnamic acid derivative is then reacted with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or the double bond to a single bond.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amines or saturated hydrocarbons.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.
Biology:
Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-N-Allyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the allyl group can influence the binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Chalcone Derivatives ()
Chalcones share an α,β-unsaturated ketone core, analogous to the enamide system in the target compound. Key comparisons include:
- Substituent Electronegativity: In chalcones, para-fluorophenyl groups (as in compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) enhance inhibitory activity (IC₅₀ = 4.7 µM) compared to methoxy-substituted analogs (IC₅₀ > 25 µM) . This suggests that fluorine’s electronegativity improves binding interactions, a trend likely applicable to the target compound’s 4-fluorophenyl group.
- Steric and Electronic Effects : Methoxy groups at the para position (e.g., compound 2p ) increase steric bulk and reduce activity (IC₅₀ = 70.79 µM), highlighting the importance of substituent size and electron-donating capacity .
Pyrazole Derivatives ()
Pyrazoles derived from chalcones, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , exhibit dihedral angles between aromatic rings (4.64°–10.53°) that stabilize planar conformations . The target compound’s (Z)-configuration may similarly restrict rotation, influencing binding to biological targets.
Enamide Analogs ()
- Synthetic Precursors: Methyl (Z)-4-(bromomethyl)-3-(4-fluorophenyl)-2-propenoate () shares the (Z)-configured 4-fluorophenyl-propenyl motif, suggesting shared synthetic pathways or reactivity patterns .
- Bioisosteric Replacements: (2Z)-3-(Benzylamino)-N-(4-chlorophenyl)but-2-enamide (CAS: 77871-53-5) replaces fluorine with chlorine and introduces a benzylamino group. Chlorine’s lower electronegativity may reduce binding affinity compared to fluorine-substituted analogs .
Stereochemical and Conformational Analysis
- (Z)- vs. In chalcones, (E)-isomers dominate due to synthetic preferences, but (Z)-isomers (e.g., in ) show distinct dihedral angles (7.14°–56.26°) that affect molecular planarity and stacking interactions .
- Dihedral Angles : Pyrazole derivatives () with 4-fluorophenyl groups exhibit dihedral angles <10.53°, favoring planar conformations that enhance π-π stacking . The target compound’s methyl and propenyl groups may introduce slight torsional strain, altering its conformational profile.
Biological Activity
2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)- is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound features a butenamide backbone with a 4-fluorophenyl group and a propenyl substituent, which enhances its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (Z)- is . The presence of the fluorine atom in the phenyl ring is notable for its influence on the compound's biological activity, often enhancing metabolic stability and potency against various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 215.27 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 253.9 ± 15.0 °C |
| Flash Point | 102.9 ± 10.6 °C |
| LogP | 2.68 |
Anticancer Properties
Research indicates that compounds similar to 2-butenamide derivatives exhibit promising anticancer properties. The fluorinated phenyl group enhances interactions with molecular targets involved in cancer progression. Studies have shown that modifications in substituents significantly affect binding affinities and biological activities, leading to increased potency against specific cancer cell lines.
The mechanism of action for 2-butenamide, particularly its interaction with enzymes or receptors, is critical for understanding its biological effects. The compound may modulate the activity of specific proteins involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate these interactions further.
Pharmacological Studies
Pharmacological studies have demonstrated the compound's potential as a lead candidate for drug development targeting specific diseases, particularly cancers. For instance, it has been suggested that derivatives of this compound could serve as effective chemical probes in drug discovery processes.
Case Studies
- Study on Binding Affinities : A study analyzed various fluorinated compounds similar to 2-butenamide and found that those with enhanced lipophilicity exhibited stronger binding affinities to target proteins involved in tumor growth.
- Anticancer Activity Assessment : In vitro assays revealed that 2-butenamide derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents.
- Metabolic Stability Evaluation : Research highlighted that the introduction of fluorine into the structure improved metabolic stability compared to non-fluorinated analogs, suggesting a favorable pharmacokinetic profile for therapeutic applications .
Comparative Analysis with Similar Compounds
The biological activity of 2-butenamide can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 3-(4-Fluorophenyl)prop-2-enamide | Lacks methyl substitution on the butenamide | Different reactivity profile |
| N-(4-Fluorophenyl)butanamide | Saturated chain | Varies in metabolic pathways |
| 4-Fluoro-N-methylbutanamide | Methyl group alters sterics | Potentially different pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
